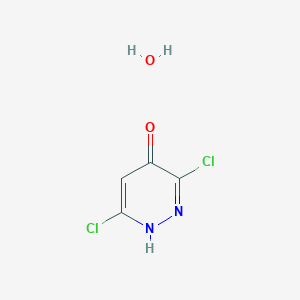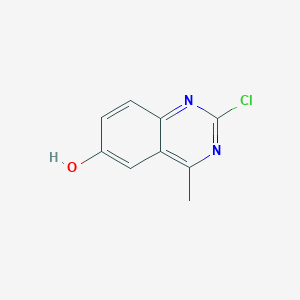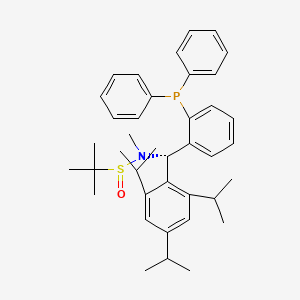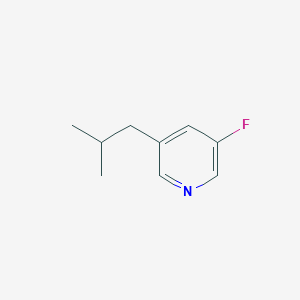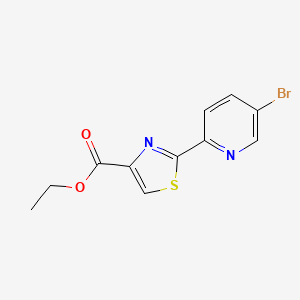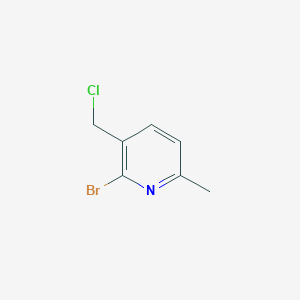![molecular formula C17H17ClN4O2S B13659162 5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a chloro group, a phenylsulfonyl group, and a piperidinyl group attached to a pyrrolopyrimidine core
Métodos De Preparación
The synthesis of 5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method is the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives The reaction conditions often involve the use of palladium catalysts, such as Pd(OAc)2, and ligands like PPh3, in the presence of a base like K2CO3, and solvents such as DMF or toluene .
Análisis De Reacciones Químicas
5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Functional Group Transformations: The piperidinyl group can be modified through reactions like N-alkylation or N-acylation.
Common reagents used in these reactions include bases like NaH, oxidizing agents like m-CPBA, and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. The phenylsulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound for its targets .
Comparación Con Compuestos Similares
5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
7-(Phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chloro group, which may affect its reactivity and binding properties.
5-Chloro-7-(methylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, potentially altering its chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17ClN4O2S |
|---|---|
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
7-(benzenesulfonyl)-5-chloro-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17ClN4O2S/c18-14-11-22(25(23,24)13-7-3-1-4-8-13)17-15(14)16(19-12-20-17)21-9-5-2-6-10-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Clave InChI |
CLXALUIGFGDIOL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=NC3=C2C(=CN3S(=O)(=O)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


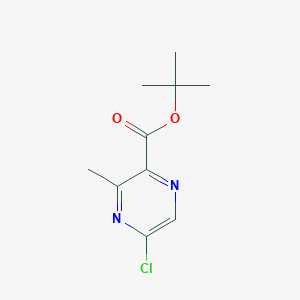
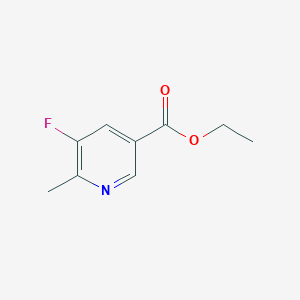
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
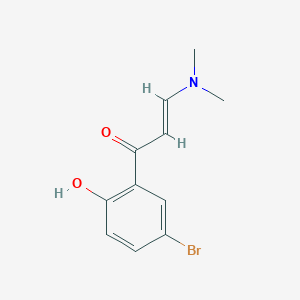
![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/no-structure.png)
